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Compound of Interest

Compound Name: copper;silver

Cat. No.: B14280266

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to assist researchers, scientists, and drug development professionals in
minimizing porosity defects during the additive manufacturing of copper-silver parts.

Troubleshooting Guides

This section addresses common porosity issues encountered during the 3D printing of copper-
silver alloys, offering potential causes and solutions in a question-and-answer format.

Issue: High percentage of irregularly shaped pores, indicative of a lack of fusion.

e Question: My printed copper-silver parts exhibit large, irregular pores and poor layer
adhesion. What is the likely cause and how can | resolve this?

o Answer: This issue is characteristic of "lack of fusion" porosity, which occurs when the laser
energy is insufficient to completely melt the metal powder, leading to inadequate bonding
between layers.[1]

Possible Solutions:

o Increase Laser Power: A higher laser power delivers more energy to the powder bed,
promoting complete melting.[2]

o Decrease Scan Speed: Slower scan speeds allow for a longer interaction time between
the laser and the powder, facilitating thorough melting.[2]
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o Optimize Hatch Spacing: Reducing the distance between adjacent laser scan lines can
ensure proper overlap and fusion of melt pools.

o Powder Quality Check: Ensure the copper-silver powder has a spherical morphology and
a uniform particle size distribution to improve powder bed density and energy absorption.

[2]
Issue: Small, spherical pores, suggesting keyhole porosity.

e Question: | am observing small, spherical pores in my copper-silver components, particularly
at high laser powers. What is this defect and how can | mitigate it?

e Answer: These are likely "keyhole pores,” which form when the laser energy is excessively
high, leading to the creation of a deep, narrow vapor depression in the melt pool.[3][4] The
instability and collapse of this keyhole can trap gas, resulting in spherical porosity.[4][5]

Possible Solutions:

o Decrease Laser Power: Reducing the laser power can prevent the formation of an
unstable keyhole.[3]

o Increase Scan Speed: A faster scan speed reduces the duration of intense energy input at
a single location, which can help to stabilize the melt pool.[5]

o Adjust Laser Beam Focus: A slightly defocused beam can distribute the energy over a
larger area, reducing the energy density and the likelihood of keyhole formation.

Issue: Randomly distributed, very small spherical pores, indicating gas porosity.

e Question: My printed parts have very fine, spherical porosity distributed randomly throughout
the material. What is the source of this and how can it be prevented?

e Answer: This is likely "gas porosity," caused by the entrapment of gas during the printing
process.[6][7] The gas can originate from the powder itself (e.g., moisture or internal voids)
or from the shielding gas in the build chamber.[6][7]

Possible Solutions:
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o Powder Pre-treatment: Bake the copper-silver powder in a vacuum oven before printing to
remove any adsorbed moisture.

o Optimize Shielding Gas Flow: Ensure a stable and laminar flow of high-purity inert gas
(e.g., argon) to effectively remove metal vapors without creating turbulence that could trap
gas in the melt pool.[7]

o Use High-Quality Powder: Source powders with low internal gas content.
Frequently Asked Questions (FAQSs)
Q1: What are the main types of porosity defects in 3D printed copper-silver parts?
Al: The three primary types of porosity are:

o Lack of Fusion Porosity: Irregularly shaped voids caused by insufficient melting of the
powder.[1]

o Keyhole Porosity: Small, spherical pores resulting from the collapse of an unstable vapor
depression at high energy densities.[3][4]

o Gas Porosity: Fine, spherical pores caused by trapped gas from the powder or the build
environment.[6][7]

Q2: How does the addition of silver to copper affect porosity?

A2: Increasing the silver content in copper-silver alloys has been shown to decrease the
number of pore defects. For instance, increasing the silver content from 10% to 30% can lead
to a significant reduction in porosity. However, post-process annealing can sometimes increase
porosity.

Q3: Can post-processing techniques reduce porosity in my printed parts?

A3: Yes, post-processing can significantly reduce porosity. Hot Isostatic Pressing (HIP) is a
common method where the part is subjected to high temperature and isostatic pressure, which
effectively closes internal voids.[8][9]

Q4: What is the best way to characterize the porosity in my samples?
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A4: X-ray Computed Tomography (XCT) is a powerful non-destructive technique for visualizing

and quantifying the size, shape, and distribution of internal pores. Scanning Electron

Microscopy (SEM) of polished cross-sections is also used for detailed analysis of pore

morphology.

Data Presentation

The following table summarizes the general relationship between key Laser Powder Bed

Fusion (LPBF) process parameters and their impact on porosity in copper-silver alloys. Please
note that these are general trends, and optimal parameters will vary depending on the specific

alloy composition, powder characteristics, and 3D printer model.

Parameter

Effect on Porosity

Explanation

Laser Power

Increasing power generally
decreases lack of fusion
porosity but can increase

keyhole porosity if too high.[2]

Higher power provides more
energy for melting, but
excessive energy leads to melt

pool instability.

Scan Speed

Increasing speed can increase
lack of fusion porosity but may

decrease keyhole porosity.[2]

Higher speed reduces the
interaction time, potentially
leading to incomplete melting.
Conversely, it can prevent

overheating.

Hatch Spacing

Increasing spacing can lead to

higher lack of fusion porosity.

Larger gaps between scan
lines may not be fully filled by

the melt pool, creating voids.

Layer Thickness

Increasing thickness can
contribute to lack of fusion

porosity.

Thicker powder layers require
more energy to melt

completely.

Experimental Protocols
Scanning Electron Microscopy (SEM) for Porosity

Analysis
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This protocol outlines the steps for preparing and imaging a 3D printed copper-silver sample to
analyze porosity using an SEM.

e Sample Sectioning:

o Carefully cut a cross-section of the printed part using a low-speed diamond saw to
minimize deformation. The section should be taken from a region of interest for porosity
analysis.

e Mounting:

o Mount the sectioned sample in a conductive mounting resin (e.g., phenolic or epoxy with a
conductive filler).

e Grinding and Polishing:

o Mechanically grind the mounted sample using a series of progressively finer silicon
carbide papers (e.g., 240, 400, 600, 800, 1200 grit). Ensure the sample is rinsed
thoroughly between each grit size.

o Polish the sample using diamond suspensions on a polishing cloth, starting with a coarser
grit (e.g., 9 um) and finishing with a fine grit (e.g., 1 pm).

o Perform a final polishing step with a colloidal silica suspension to achieve a mirror-like
finish.

e Cleaning:

o Thoroughly clean the polished sample in an ultrasonic bath with a solvent such as ethanol
or isopropanol to remove any polishing debris.[10]

o Dry the sample completely using a stream of dry nitrogen or in a vacuum oven.
o Coating (if necessary):

o If the sample is not sufficiently conductive, apply a thin conductive coating (e.g., gold,
platinum, or carbon) using a sputter coater to prevent charging under the electron beam.
[11][12]
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e SEM Imaging:

(¢]

Mount the prepared sample on an SEM stub using conductive carbon tape or paint.[13]

Insert the stub into the SEM chamber and evacuate to the required vacuum level.

[¢]

Use the backscattered electron (BSE) imaging mode, as it provides good contrast

[¢]

between the metal matrix and the pores (which will appear as dark regions).

[e]

Acquire images at various magnifications to characterize the size, shape, and distribution
of the pores.

Hot Isostatic Pressing (HIP) for Porosity Reduction

This protocol provides a general procedure for reducing porosity in 3D printed copper-silver
parts using HIP.

o Part Cleaning:

o Thoroughly clean the as-printed part to remove any loose powder or contaminants from
the surface.

o Encapsulation (for parts with surface-connected porosity):

o If the part has pores open to the surface, it must be encapsulated in a gas-tight container
to allow for the application of isostatic pressure. The container is typically made of a
material that is compatible with the copper-silver alloy at high temperatures.

e HIP Cycle:

[e]

Place the part (or encapsulated part) inside the HIP vessel.

Evacuate the vessel to remove air and backfill with an inert gas, typically argon.

o

[¢]

Heat the vessel to a temperature below the melting point of the copper-silver alloy.

[¢]

Pressurize the vessel to a high isostatic pressure (e.g., 100-200 MPa).[9]
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o Hold the part at the target temperature and pressure for a specified duration to allow for
the collapse and diffusion bonding of internal voids.

o Cool the vessel under pressure before releasing the pressure.

Mandatory Visualizations
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Caption: Troubleshooting workflow for porosity defects.
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Caption: Influence of parameters on porosity types.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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